molecular formula C13H19NS B13260309 N-[3-(Propan-2-yl)phenyl]thiolan-3-amine

N-[3-(Propan-2-yl)phenyl]thiolan-3-amine

Cat. No.: B13260309
M. Wt: 221.36 g/mol
InChI Key: KTZOYSHKRPFJTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Propan-2-yl)phenyl]thiolan-3-amine typically involves the reaction of 3-(propan-2-yl)phenylamine with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-(Propan-2-yl)phenyl]thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Propan-2-yl)phenyl]thiolan-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(Propan-2-yl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Propan-2-yl)phenyl]thiolan-2-amine: Similar structure but with the thiolane ring attached at a different position.

    N-[3-(Propan-2-yl)phenyl]thiolan-4-amine: Another positional isomer with the thiolane ring attached at the fourth position.

    N-[3-(Propan-2-yl)phenyl]thiolane-3-thiol: Contains a thiol group instead of an amine group.

Uniqueness

N-[3-(Propan-2-yl)phenyl]thiolan-3-amine is unique due to its specific substitution pattern and the presence of both a thiolane ring and an isopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(3-propan-2-ylphenyl)thiolan-3-amine

InChI

InChI=1S/C13H19NS/c1-10(2)11-4-3-5-12(8-11)14-13-6-7-15-9-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3

InChI Key

KTZOYSHKRPFJTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC2CCSC2

Origin of Product

United States

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